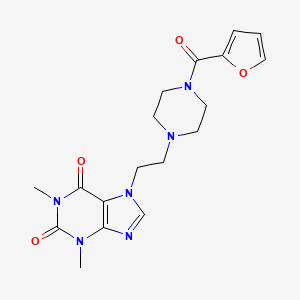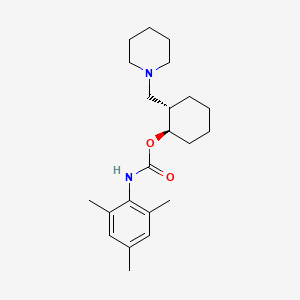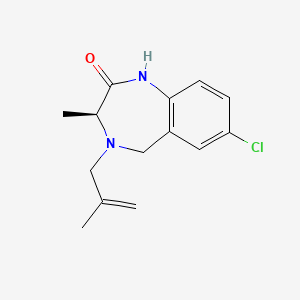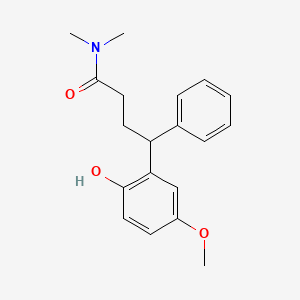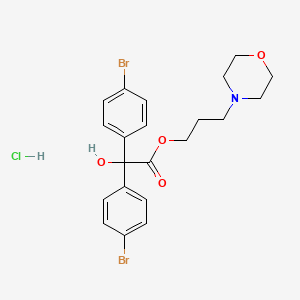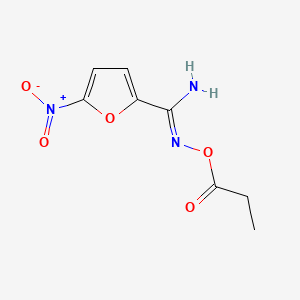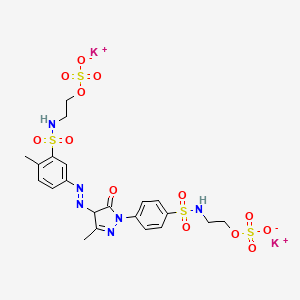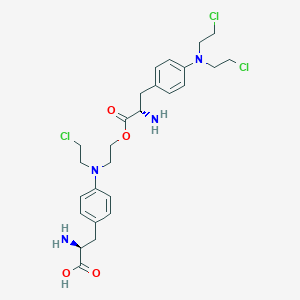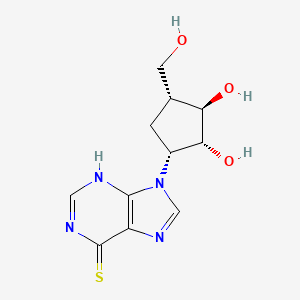
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is a chemical compound with the molecular formula C18H22Na2O6S2. It is a disodium salt derivative of naphthalenedisulfonic acid, where the sulfonic acid groups are substituted with bis(2-methylpropyl) groups. This compound is known for its water solubility and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of bis(2-methylpropyl) groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and formation of the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The bis(2-methylpropyl) groups are then introduced through alkylation reactions, and the final product is neutralized with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
Types of Reactions
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonic acid derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonic acids, and various substituted naphthalene compounds.
Scientific Research Applications
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an absorption enhancer, facilitating the uptake of other molecules. It may also interact with cellular membranes and proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar in structure but lacks the bis(2-methylpropyl) groups.
Bis(2-methylpropyl)-naphthalenesulfonic acid sodium salt: A closely related compound with similar properties.
Uniqueness
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is unique due to the presence of bis(2-methylpropyl) groups, which enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
73003-39-1 |
|---|---|
Molecular Formula |
C18H22Na2O6S2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
disodium;3,4-bis(2-methylpropyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C18H24O6S2.2Na/c1-11(2)9-15-13-7-5-6-8-14(13)17(25(19,20)21)18(26(22,23)24)16(15)10-12(3)4;;/h5-8,11-12H,9-10H2,1-4H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
OTLGUPJQDXFEBT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CC(C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
